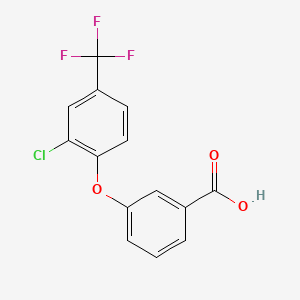

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

Descripción

Systematic IUPAC Nomenclature and Synonyms

The compound 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid is designated by a systematic nomenclature reflecting its structural components. The IUPAC name prioritizes the benzoic acid core, with substituents identified by their positions on the aromatic rings. Key synonyms include:

- This compound (primary name)

- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid

- Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-

- EINECS 264-433-9 and UNII IFR9214DL2 (regulatory identifiers)

These names emphasize the ether linkage between the benzoic acid moiety and the substituted phenyl group, with substituents at positions 2 (chlorine) and 4 (trifluoromethyl) on the phenoxy ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₈ClF₃O₃ is derived from the benzoic acid backbone (C₇H₆O₂) and the substituted phenoxy group (C₇H₃ClF₃O). The molecular weight of 316.66 g/mol is computed as follows:

| Component | Contribution (g/mol) |

|---|---|

| Carbon (C₁₄) | 14 × 12.01 = 168.14 |

| Hydrogen (H₈) | 8 × 1.01 = 8.08 |

| Chlorine (Cl) | 35.45 |

| Fluorine (F₃) | 3 × 19.00 = 57.00 |

| Oxygen (O₃) | 3 × 16.00 = 48.00 |

| Total | 316.66 |

This formula is consistent across multiple databases, including PubChem and Chemsrc, confirming its accuracy.

Structural Elucidation via X-ray Crystallography

Crystallographic studies reveal critical insights into the compound’s three-dimensional arrangement. The asymmetric unit contains two independent molecules connected via O–H⋯O hydrogen bonds , forming carboxylic acid dimers (Figure 1).

| Crystal Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 7.3390(15) Å, b = 7.6880(15) Å, c = 24.113(5) Å |

| Dihedral Angles | 80.7(1)° and 68.7(1)° between benzene rings |

| Hydrogen Bonding | O–H⋯O interactions (2.04–2.06 Å) |

The dihedral angles between the benzene rings (80.7° and 68.7°) indicate non-planar conformations, likely influenced by steric interactions between the chlorine and trifluoromethyl substituents. The trifluoromethyl group’s electron-withdrawing nature stabilizes the phenoxy ring, while the carboxylic acid group participates in dimerization through hydrogen bonding.

Comparative Analysis of Tautomeric Forms

While benzoic acid derivatives can exhibit tautomerism, this compound predominantly exists in its enol form due to resonance stabilization of the carboxylate anion. Theoretical studies on analogous compounds suggest minimal keto tautomer population (<10⁻¹³) under standard conditions.

| Tautomer | Stability | Structural Features |

|---|---|---|

| Enol (Dominant) | High (aromatic stabilization) | Planar carboxyl group, conjugated π-system |

| Keto | Negligible (non-aromatic) | Absence of aromaticity, high energy |

The electron-withdrawing trifluoromethyl group further suppresses keto-enol tautomerism by reducing electron density at the carbonyl carbon, favoring the enol form. Crystallographic data confirm the absence of keto tautomers in the solid state, with the carboxylic acid group consistently participating in hydrogen-bonded dimers.

Propiedades

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKRUAQFUNKYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028121 | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63734-62-3 | |

| Record name | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63734-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063734623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFR9214DL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid, commonly known as Acifluorfen, is a compound with significant biological activity, particularly noted for its herbicidal properties. This article delves into its biological mechanisms, toxicological effects, and potential applications in both agricultural and medicinal fields.

- Molecular Formula : C₁₄H₇ClF₃O₅

- Molecular Weight : 361.657 g/mol

- Melting Point : 161°C

- Boiling Point : 422.4°C

- Density : 1.6 g/cm³

- CAS Number : 50594-66-6

Acifluorfen functions primarily as a protoporphyrinogen oxidase (PROTOX) inhibitor , which disrupts the heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrin IX (PPIX), causing photodynamic damage to cellular components when exposed to light . The compound's ability to induce oxidative stress is a critical factor in its herbicidal efficacy, making it particularly effective against sensitive plant species.

Herbicidal Effects

Acifluorfen is widely used as a post-emergent herbicide in various crops. Its effectiveness stems from its ability to cause strong photooxidative destruction of pigments and lipids in plants . Research indicates that exposure to Acifluorfen results in:

- Decreased Antioxidant Levels : In cucumber cotyledon discs, Acifluorfen reduced glutathione and ascorbate levels by over 50% under light conditions .

- Induction of Cytotoxic Changes : In vivo studies on mice showed that dietary treatment with Acifluorfen resulted in hepatocellular necrosis and inflammation, alongside regenerative changes in liver tissue .

Toxicological Studies

The compound has been shown to induce tumors in rodent models, particularly affecting liver tissues. A study indicated that prolonged exposure led to significant cytotoxic effects and increased expression of liver enzymes associated with toxicity . The following table summarizes key toxicological findings:

| Study Type | Findings |

|---|---|

| In Vitro | Induces cytotoxicity in plant cells; decreases antioxidant levels significantly under light exposure. |

| In Vivo | Causes liver damage and tumor induction in rodent models; increases proliferating cell nuclear antigen-positive hepatocytes. |

Applications in Medicine

While primarily recognized for its agricultural applications, there is emerging interest in the medicinal potential of compounds containing trifluoromethyl groups like Acifluorfen. These groups enhance biological activity through improved binding interactions with biological targets . For instance, SAR studies have shown that trifluoromethyl substitutions can significantly increase the potency of drugs targeting various receptors and enzymes.

Case Studies

- Liver Toxicity in Rodents :

- Antioxidant Depletion :

Aplicaciones Científicas De Investigación

Herbicide Development

One of the primary applications of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid is as an intermediate in the synthesis of herbicides. It plays a crucial role in the production of several commercial herbicides, including:

- Aci-fluorfen

- Fluoroglycofen

- Lactofen

These herbicides are utilized for their effectiveness in controlling a wide range of weeds in agricultural settings. The compound's structure allows it to interact with specific biochemical pathways in plants, inhibiting growth and leading to weed mortality. The synthesis processes often involve complex chemical reactions that optimize yield and purity while minimizing environmental impact .

Synthetic Methodologies

Research has demonstrated innovative synthetic methods for producing this compound. Notably, a continuous flow nitration process has been developed that enhances the efficiency of the nitration reaction. Key findings from recent studies include:

- Optimized Reaction Conditions : The nitration process was optimized under specific parameters such as temperature (308 K), molar ratios of reactants, and the introduction of acetic anhydride to improve solubility and conversion rates. This method achieved a conversion rate of 83.03% with a selectivity of 79.52% .

- Microreactor Technology : The use of droplet-based microreactors allows for precise control over reaction conditions, leading to improved safety and scalability in chemical production. This technology is particularly advantageous for exothermic reactions like nitration, where heat management is critical .

Chemical Reactions and Kinetics

The compound has been extensively studied for its chemical kinetics during various reactions. Research indicates that:

- Kinetic Models : Pseudo-homogeneous kinetic models have been developed to describe the nitration reaction kinetics accurately. These models help predict conversion rates based on varying experimental conditions, providing valuable insights for optimizing industrial processes .

Comparación Con Compuestos Similares

Table 1: Key Properties of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic Acid and Analogues

Key Differences:

Functional Groups: The benzoic acid group in the target compound contrasts with acifluorfen’s nitro-substituted benzoic acid and lactofen’s ethyl ester modification. The nitro group in acifluorfen enhances herbicidal activity by increasing oxidative stress in plants . 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol replaces the carboxylic acid with a phenol group, reducing acidity and altering solubility .

Toxicity :

- The target compound has a moderate toxicity profile (LD₅₀ = 1170 mg/kg), slightly lower than acifluorfen (LD₅₀ = 1370 mg/kg). Both are classified as moderately toxic, requiring careful handling .

Applications :

- The target compound is primarily an intermediate, whereas acifluorfen and lactofen are end-use herbicides. Lactofen’s ester group improves lipid solubility, enhancing foliar absorption .

Environmental and Regulatory Considerations

- Endocrine Disruption Potential: The target compound and acifluorfen are predicted to bind to thyroid hormone receptors (TRα), likely due to their halogenated aromatic structures mimicking thyroid hormones .

- Persistence : Halogenated diphenyl ethers, including the target compound, are resistant to degradation, raising concerns about bioaccumulation. Acifluorfen is listed on the U.S. EPA’s High Production Volume List .

- Regulatory Status : Lactofen and acifluorfen are commercially restricted in some regions due to their environmental persistence and toxicity .

Métodos De Preparación

Reaction Components and Conditions

| Component | Typical Amounts (Example) | Role |

|---|---|---|

| m-Hydroxybenzoic acid | 60 g (0.426 mol) | Nucleophile |

| Potassium hydroxide | 54-60.6 g (0.871-0.98 mol) | Base to deprotonate phenol |

| Crown ether (15-crown-5 or 18-crown-6) | 2.4-3.6 g | Phase transfer catalyst |

| Dimethyl sulfoxide (DMSO) | 180-240 g | Polar aprotic solvent |

| Toluene | 120-200 g | Co-solvent |

| 3,4-Dichlorobenzotrifluoride | 101.7-110.9 g (0.468-0.511 mol) | Electrophile |

Typical Procedure

- Combine m-hydroxybenzoic acid, potassium hydroxide, crown ether, DMSO, and toluene in a reaction vessel.

- Slowly add 3,4-dichlorobenzotrifluoride to the mixture.

- Heat the reaction mixture to 130-155 °C and maintain for 6 to 6.5 hours.

- Monitor the reaction progress by measuring residual m-hydroxybenzoic acid (target <1%).

- Upon completion, add water to dissolve the mixture and acidify with hydrochloric acid to pH 1 to precipitate the product.

- Filter and dry the precipitated 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.

Representative Experimental Results

| Embodiment | m-Hydroxybenzoic Acid (g) | KOH (g) | Crown Ether (g) | DMSO (g) | Toluene (g) | 3,4-Dichlorobenzotrifluoride (g) | Temp (°C) | Time (h) | Residual m-Hydroxybenzoic Acid (%) | Product Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 60 | 58 | 3.6 (15-crown-5) | 240 | 120 | 110.9 | 130-140 | 6 | 0.88 | 96.3 | 95.1 |

| 2 | 60 | 54 | 2.4 (18-crown-6) | 180 | 200 | 101.7 | 135-150 | 6.5 | 0.95 | 97.5 | 95.5 |

| 3 | 60 | 60.6 | 3.0 (18-crown-6) | 200 | 180 | 106.3 | 135-155 | 6 | 0.93 | 97.9 | 95.1 |

Data extracted from patent CN102766043B, demonstrating high yields (above 96%) and product purity (~95%) under optimized conditions.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic aromatic substitution where the phenolate ion (generated from m-hydroxybenzoic acid and potassium hydroxide) attacks the electron-deficient aromatic ring of 3,4-dichlorobenzotrifluoride. The presence of crown ethers enhances the solubility of potassium ions, facilitating phenolate formation and increasing reaction rate and yield.

Post-Reaction Processing

After the reaction, acidification with hydrochloric acid to pH 1 precipitates the product, which is then isolated by filtration and drying. This step ensures removal of residual base and unreacted starting materials, yielding a product suitable for further applications.

Research Findings on Structural Characterization

Crystallographic studies confirm the molecular structure of this compound, showing typical bond lengths and angles consistent with aromatic ethers and carboxylic acids. The compound forms carboxylic acid dimers via intermolecular hydrogen bonding, which may influence its solid-state properties relevant to purification and formulation.

Summary Table of Key Preparation Parameters

| Parameter | Range / Typical Value | Impact on Preparation |

|---|---|---|

| Reaction temperature | 130-155 °C | Higher temperature accelerates reaction |

| Reaction time | 6-6.5 hours | Ensures near-complete conversion |

| Base (KOH) equivalents | 2.0-2.3 eq. relative to acid | Sufficient to generate phenolate ion |

| Crown ether type | 15-crown-5 or 18-crown-6 | Enhances phase transfer and reaction efficiency |

| Solvent system | DMSO + toluene | Balances solubility and facilitates product isolation |

| Product yield | 96-98% | High efficiency with optimized conditions |

| Product purity | ~95% | Suitable for downstream applications |

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid?

The synthesis typically involves multi-step reactions. One method includes the nucleophilic substitution of 2-chloro-4-(trifluoromethyl)phenol with a nitro-substituted benzoic acid derivative, followed by reduction and functionalization. For example, 2-Nitro-5-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid can react with ethyl chloroacetate in xylene to form fluoroglycofen, a structurally related compound . Key intermediates are purified via column chromatography, and yields depend on reaction conditions (temperature, solvent polarity).

Q. Which analytical methods are recommended for quantifying this compound in research settings?

A validated HPLC method using a Hypersil ODS column and a mobile phase of acetonitrile/0.2% phosphoric acid (70:30, v/v) achieves a linear range of 1.0–20.0 mg/L with a correlation coefficient of 0.9994. Detection at 214 nm provides sensitivity, and recovery rates range from 98.0% to 103% (RSD <1.2%). This method is robust for quality control in synthesis workflows .

| HPLC Parameters | Values |

|---|---|

| Column | Hypersil ODS |

| Mobile Phase | Acetonitrile:0.2% H₃PO₄ (70:30) |

| Detection Wavelength | 214 nm |

| Linear Range | 1.0–20.0 mg/L |

Advanced Research Questions

Q. How can researchers address low yields in nucleophilic aromatic substitution during synthesis?

Low yields often arise from steric hindrance or electronic effects of substituents. Optimizing reaction conditions (e.g., using polar aprotic solvents like DMF, increasing temperature to 80–100°C, or employing phase-transfer catalysts) can enhance reactivity. For example, electron-withdrawing groups like -CF₃ on the aromatic ring reduce electron density, slowing substitution; counteracting this with activating groups (e.g., -NO₂) in intermediates improves yields .

Q. What crystallographic techniques are suitable for resolving the compound’s structure, and how does SHELX software aid in refinement?

Single-crystal X-ray diffraction is the gold standard. SHELXL refines structures by modeling hydrogen-bonding networks (e.g., O–H⋯O dimers in carboxylic acid groups) and dihedral angles between aromatic rings. For example, a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, showed dihedral angles of 80.7° and 68.7° between benzene rings in its asymmetric unit. SHELX’s robustness in handling high-resolution or twinned data makes it ideal for small-molecule crystallography .

Q. How should researchers interpret discrepancies in reported HPLC recovery rates (e.g., 98–103% vs. lower values in other studies)?

Discrepancies may arise from matrix effects (e.g., impurities in synthetic batches) or variations in mobile phase pH. Method validation using spike-recovery experiments in different matrices (pure standard vs. crude product) can identify interference sources. Adjusting the phosphoric acid concentration (e.g., 0.1% to 0.5%) or column temperature (25–40°C) may improve reproducibility .

Q. What structural features of this compound influence its biological activity?

The -CF₃ group enhances lipophilicity and metabolic stability, while the chloro group directs electrophilic substitution. Comparative studies with analogs (e.g., 2-Chloro-5-(trifluoromethyl)benzoic acid) show that the phenoxy linkage’s orientation affects binding to enzymes like cyclooxygenase-2. Molecular docking simulations suggest the trifluoromethyl group occupies hydrophobic pockets, improving affinity .

Methodological Considerations

- Data Contradiction Analysis : When conflicting crystallographic or spectroscopic data arise, cross-validate results using complementary techniques (e.g., NMR for conformation, IR for functional groups).

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., solvent, catalyst, temperature) while minimizing resource use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.